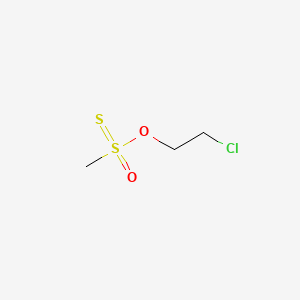
2-Chloroethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl Methanethiosulfonate is a product used for proteomics research . Its molecular formula is C3H7ClO2S2 and has a molecular weight of 174.67 .
Synthesis Analysis
The synthesis of 2-Chloroethyl Methanethiosulfonate involves complex chemical reactions . For instance, a study on the synthesis of Ethyl Methanesulfonate, a related compound, revealed that its electronic structure and that of the methanesulfonate anion were determined using optimization methods based on density functional theory and Moller−Plesset second-order perturbation theory .Molecular Structure Analysis
The molecular structure of 2-Chloroethyl Methanethiosulfonate has been evaluated using experimental (X-ray diffraction) and theoretical (DFT method) methodologies . The molecules are packed through C–H···O bifurcated interactions and Cl···Cl interactions .Chemical Reactions Analysis
The hydrolysis of 2-chloroethyl ethyl sulfide, a related compound, has been examined to better understand its mechanism under more concentrated conditions . Two salts formed during hydrolysis were synthesized, and an emphasis was placed on determining their effect on the reaction as it proceeded .Physical And Chemical Properties Analysis
2-Chloroethyl Methanethiosulfonate has a molecular weight of 158.60 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its XLogP3-AA is 0.2 .Aplicaciones Científicas De Investigación
Proteomics Research
2-Chloroethyl Methanethiosulfonate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to probe the structures of various proteins and understand their functions at a molecular level .
Neurology Research
This compound is used in neurology research . It can be used to study various neurological conditions such as Alzheimer’s, Depression, Epilepsy, Parkinson’s, and Schizophrenia . It can also be used in the study of Memory, Learning and Cognition, Addiction, Sleep, Stress and Anxiety, Stroke, Pain and Inflammation .
Biochemical Research
2-Chloroethyl Methanethiosulfonate is used in biochemical research . It reacts specifically and rapidly with thiols to form mixed disulfides . This property makes it useful in studying various biochemical processes.
Structural Analysis of Receptor Channels
This compound is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . This helps in understanding the structure and function of these receptor channels.
Mapping Pore-lining Regions
2-Chloroethyl Methanethiosulfonate is useful for mapping the pore-lining regions of the ryanodine receptor . This helps in understanding the structure and function of this receptor.
Pain and Inflammation Research
This compound is used in research related to pain and inflammation . It can be used to study the molecular mechanisms of pain and inflammation, and to develop potential treatments for conditions associated with pain and inflammation .
Direcciones Futuras
Future research should focus on developing safer and more effective forms of 2-Chloroethyl Methanethiosulfonate, as well as exploring its potential applications in other fields of research and industry.
Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Parental whole life-cycle exposure to tris (2-chloroethyl) phosphate (TCEP) disrupts embryonic development and thyroid system in zebrafish offspring” discusses the effects of a related compound on zebrafish . Another paper titled “Environmentally relevant concentrations of tris (2-chloroethyl) phosphate (TCEP) induce hepatotoxicity in zebrafish (Danio rerio): a whole life-cycle assessment” discusses the hepatotoxic effects of a related compound on zebrafish .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloroethyl Methanethiosulfonate are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in various biological processes and are found in many proteins.
Mode of Action
2-Chloroethyl Methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides . This interaction alters the structure and function of the target proteins, leading to various downstream effects.
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . These receptors and channels are involved in various biochemical pathways, including neurotransmission and ion transport.
Propiedades
IUPAC Name |
2-chloroethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOKLDGLNRJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl Methanethiosulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


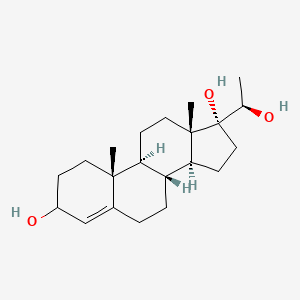


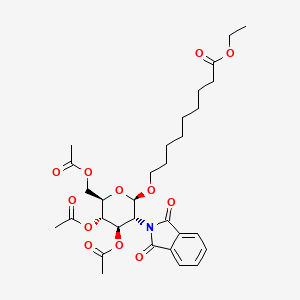
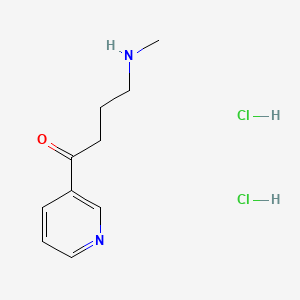

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
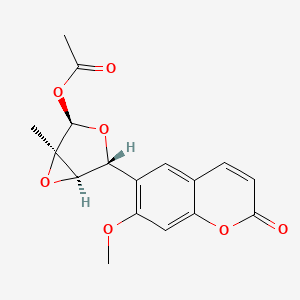
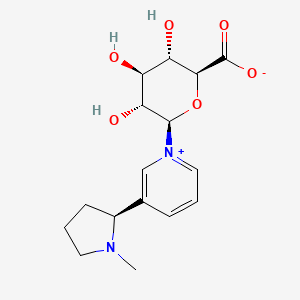
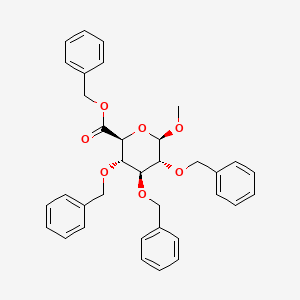
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
